4-[(Cyclopropylcarbamoyl)amino]benzoic acid
Overview
Description
“4-[(Cyclopropylcarbamoyl)amino]benzoic acid” is a chemical compound with the CAS Number 1087784-47-1 . It has a molecular weight of 220.23 and its IUPAC name is 4-{[(cyclopropylamino)carbonyl]amino}benzoic acid . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “4-[(Cyclopropylcarbamoyl)amino]benzoic acid” is 1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16) .Physical And Chemical Properties Analysis
The compound is in powder form . It is stored at room temperature .Scientific Research Applications
Biosensor Development for Benzoic Acid Derivatives
The development of biosensors represents a significant application area for benzoic acid derivatives. A study by Castaño-Cerezo et al. (2020) focused on constructing a synthetic biosensor named sBAD to detect different benzoic acid derivatives, including 4-hydroxybenzoic acid (pHBA), in Saccharomyces cerevisiae. This biosensor, integrating the pHBA-binding domain of HbaR from R. palustris with a LexA DNA binding domain and a transactivation domain B112, exhibited activation by external pHBA addition and other carboxylic acids. It demonstrated potential as a high-throughput screening tool for metabolic engineering of benzoic acid derivatives, highlighting the utility of such compounds in sustainable microbial engineering approaches (Castaño-Cerezo et al., 2020).
Metabolic Engineering and Natural Product Synthesis
Benzoic acid derivatives serve as precursors in the biosynthesis of a wide range of natural products. Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derived natural products, highlighting the chemical and biochemical pathways involved. These compounds, essential for the synthesis of various naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, underscore the role of 4-[(cyclopropylcarbamoyl)amino]benzoic acid and related derivatives in generating bioactive molecules through metabolic engineering (Kang, Shen, & Bai, 2012).
Environmental and Food Science
Del Olmo, Calzada, and Nuñez (2017) discussed the natural occurrence and additive uses of benzoic acid derivatives, including their roles as antibacterial and antifungal preservatives in foods, cosmetics, and pharmaceuticals. This comprehensive review touches on the environmental distribution, human exposure, metabolism, and the controversial effects of these compounds, providing a broader perspective on their significance beyond mere chemical precursors (del Olmo, Calzada, & Nuñez, 2017).
Crystallography and Material Science
Benzoic acid derivatives also find applications in crystallography and material science. Baias et al. (2013) reported the NMR crystal structure determination of a large drug molecule, showcasing the utility of 4-[(cyclopropylcarbamoyl)amino]benzoic acid derivatives in elucidating complex molecular structures. This study exemplifies how these compounds can be instrumental in advancing pharmaceutical research and development through structural analysis (Baias et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(cyclopropylcarbamoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXACWVNUJCGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231842 | |
Record name | 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylcarbamoyl)amino]benzoic acid | |
CAS RN |
1087784-47-1 | |
Record name | 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(cyclopropylcarbamoyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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